Einecs 262-175-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 262-175-1 is a chemical substance listed in the European regulatory inventory for commercially available compounds. Such inventories are critical for regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Comparisons with similar compounds rely on structural and functional analogies, often quantified via computational models such as the Tanimoto similarity index, which evaluates 2D molecular fingerprints .

Properties

CAS No. |

60329-30-8 |

|---|---|

Molecular Formula |

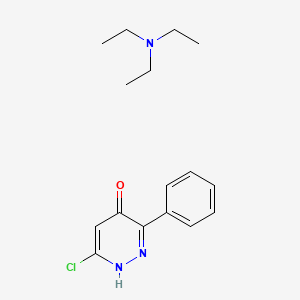

C16H22ClN3O |

Molecular Weight |

307.82 g/mol |

IUPAC Name |

6-chloro-3-phenyl-1H-pyridazin-4-one;N,N-diethylethanamine |

InChI |

InChI=1S/C10H7ClN2O.C6H15N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-4-7(5-2)6-3/h1-6H,(H,12,14);4-6H2,1-3H3 |

InChI Key |

FWAZKHUJMVIKEB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 262-175-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are used in various industrial and research applications .

Scientific Research Applications

Einecs 262-175-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it is used in the production of various materials and chemicals .

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of this compound and Analogues

Physicochemical and Toxicological Profiles

Key properties for comparison include:

- Solubility: Critical for environmental fate and bioavailability.

- Hazard Statements : this compound may share acute toxicity (H302) with analogues like CAS 1761-61-1, necessitating similar handling precautions (P280, P305+P351+P338) .

- Synthetic Routes : Green chemistry approaches (e.g., catalytic methods in tetrahydrofuran) may apply to both this compound and its analogues .

Research Findings and Methodological Insights

- Read-Across Efficiency : A study demonstrated that 1,387 labeled compounds (e.g., REACH Annex VI substances) could predict hazards for 33,000 unlabeled EINECS chemicals via structural similarity, highlighting the scalability of RASAR (Read-Across Structure Activity Relationships) models .

- Machine Learning Applications : QSAR (Quantitative Structure-Activity Relationship) models prioritize chemical diversity to avoid overfitting, ensuring robust predictions for EINECS datasets .

- Limitations : Similarity thresholds (e.g., 70% Tanimoto index) may exclude functionally relevant analogs with divergent structures, necessitating hybrid approaches combining computational and experimental data .

Q & A

Basic Research Questions

Q. How can the purity of Einecs 262-175-1 be validated in experimental settings?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to assess purity. Ensure calibration with certified reference standards and replicate measurements to minimize instrumental variability. Detailed protocols for reproducibility should align with guidelines for experimental rigor, including temperature control and solvent selection .

Q. What are the optimal conditions for synthesizing this compound to ensure high yield and reproducibility?

- Methodological Answer : Design experiments using factorial design or response surface methodology to optimize reaction parameters (e.g., temperature, catalyst concentration, reaction time). Validate results through triplicate trials and statistical analysis (e.g., ANOVA) to identify significant variables. Document deviations from published protocols to address potential discrepancies in yield .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for structural elucidation. Cross-validate results with computational methods (e.g., density functional theory) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermodynamic properties of this compound across studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify outliers or methodological inconsistencies (e.g., variations in calorimetry techniques). Perform controlled replication studies under standardized conditions, documenting environmental factors (e.g., humidity, pressure) that may influence measurements. Use error propagation models to quantify uncertainty .

Q. What strategies are effective in isolating and quantifying degradation products of this compound under varying environmental conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., elevated temperature/humidity) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Apply kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Validate findings using isotopic labeling to trace reaction intermediates .

Q. How can computational models improve the prediction of this compound’s reactivity in novel chemical environments?

- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using molecular descriptors (e.g., electronegativity, polar surface area). Train models on experimentally derived datasets and validate through leave-one-out cross-validation. Address contradictions in literature data by incorporating mechanistic insights from ab initio calculations .

Data Contradiction and Validation

Q. What statistical approaches are recommended for resolving conflicting bioactivity data for this compound in pharmacological studies?

- Methodological Answer : Apply mixed-effects models to account for inter-laboratory variability. Use sensitivity analyses to identify confounding factors (e.g., cell line heterogeneity, assay protocols). Publish raw datasets and analysis scripts to facilitate independent verification .

Q. How should researchers design experiments to distinguish between synergistic and antagonistic effects of this compound in multi-component systems?

- Methodological Answer : Implement a fractional factorial design to screen interactions with other compounds. Use isobolographic analysis or Chou-Talalay synergy indices to quantify effects. Replicate results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanistic hypotheses .

Guidelines for Academic Rigor

- Experimental Reproducibility : Follow the "Methods" section standards in and , including explicit documentation of equipment specifications and reagent sources.

- Data Presentation : Use tables/figures only when essential, with raw data in supplementary materials to avoid redundancy ( ).

- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.